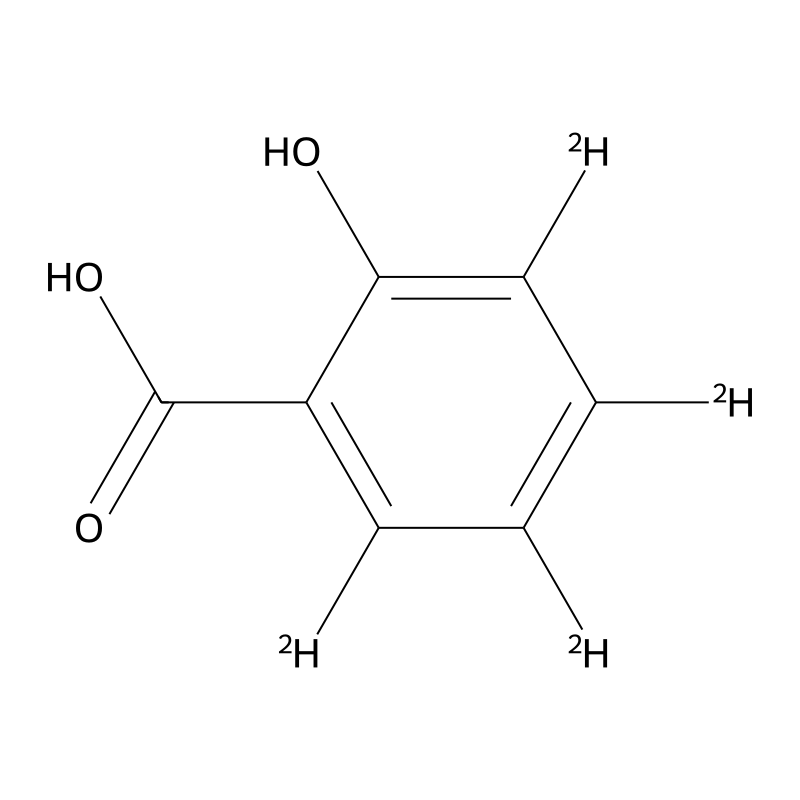

Salicylic Acid-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for Analytical Techniques:

Salicylic Acid-d4 functions as a valuable internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) [, , ]. These techniques are instrumental in quantifying various analytes, including salicylic acid itself. As an internal standard, Salicylic Acid-d4 behaves similarly to the analyte but possesses a slightly different mass due to the presence of deuterium. This allows scientists to compare the signal of the analyte with the known signal of the internal standard, enabling accurate quantification of the target molecule [].

Researching Plant Physiology:

Studies suggest that Salicylic Acid-d4, similar to its non-deuterated counterpart, acts as a phenolic phytohormone in plants []. Phytohormones are plant hormones that regulate various aspects of growth, development, and stress responses. Research using Salicylic Acid-d4 can help elucidate the specific mechanisms by which salicylic acid influences:

Salicylic Acid-d4 is a deuterated form of salicylic acid, which is a colorless, crystalline organic compound with the molecular formula C₇H₂D₄O₃ and a molecular weight of 142.1 g/mol. It is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography and liquid chromatography-mass spectrometry for the quantification of salicylic acid in various samples . The presence of deuterium atoms (D) in place of hydrogen increases its mass and allows for differentiation from non-deuterated salicylic acid during analysis.

Similar to salicylic acid, Salicylic Acid-d4 is likely to have low to moderate toxicity []. However, specific safety data for Salicylic Acid-d4 is limited. General laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Decomposition: Upon heating, salicylic acid-d4 can decompose to produce phenol and carbon dioxide.

- Formation of Salicylate Esters: It can react with various alcohols to form salicylate esters.

- Acetylation: It can be acetylated to form acetylsalicylic acid (aspirin), where the acetyl group comes from acetic anhydride or acetyl chloride .

The chemical stability of Salicylic Acid-d4 under recommended storage conditions is noted, with no hazardous reactions reported .

Salicylic Acid-d4 retains the biological properties associated with salicylic acid, including anti-inflammatory and analgesic effects. Salicylic acid modulates cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins. It is also known to promote cell turnover by enhancing the shedding of epidermal cells, which can help prevent clogged pores and improve skin health . While Salicylic Acid-d4 itself may not be directly used therapeutically, its role as an internal standard helps quantify the biological activity of salicylic acid in various studies.

Salicylic Acid-d4 can be synthesized through several methods:

- Deuteration of Salicylic Acid: This involves the substitution of hydrogen atoms with deuterium, often using deuterated reagents.

- Chemical Synthesis from Phenylalanine: Similar to non-deuterated salicylic acid, it can be biosynthesized from phenylalanine through enzymatic pathways involving phenolic compounds .

- Kolbe-Schmitt Reaction: This method involves treating sodium phenolate with carbon dioxide under high pressure and temperature to yield sodium salicylate, which can then be converted into Salicylic Acid-d4 through further reactions .

Salicylic Acid-d4 is primarily used in analytical chemistry as an internal standard for:

- Quantification of Salicylic Acid: It aids in accurate measurement during chromatography techniques.

- Research Studies: It is utilized in pharmacokinetics studies to understand the metabolism and distribution of salicylic acid in biological systems.

Additionally, because it mimics the properties of salicylic acid without interfering with its analysis, it is invaluable in research settings.

Several compounds are structurally and functionally similar to Salicylic Acid-d4. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Salicylic Acid | C₇H₆O₃ | Non-deuterated form; widely used in pharmaceuticals. |

| Acetylsalicylic Acid (Aspirin) | C₉H₈O₄ | Acetylated derivative; used as an analgesic and anti-inflammatory agent. |

| Methyl Salicylate | C₈H₈O₃ | Ester form; used topically for pain relief. |

| 5-Chlorosalicylic Acid | C₇H₄ClO₃ | Chlorinated derivative; studied for herbicidal properties. |

Salicylic Acid-d4's uniqueness lies in its isotopic labeling, allowing for enhanced analytical precision without altering the fundamental properties associated with salicylic acid. This makes it an essential tool in research and analytical chemistry while maintaining the biological relevance of its non-deuterated counterpart.

Molecular Formula, Structure, and Isotopic Composition

Salicylic acid-d4 possesses the molecular formula C₇H₂D₄O₃, representing a deuterated analog of salicylic acid where four hydrogen atoms have been systematically replaced with deuterium isotopes [1] [3] [4]. The compound maintains the fundamental structural framework of salicylic acid, consisting of a benzene ring substituted with both a carboxylic acid group and a hydroxyl group in the ortho position [1] [3]. The deuterium incorporation occurs specifically at positions 3, 4, 5, and 6 of the benzene ring, creating a tetradeuterated aromatic system [3] [8].

The isotopic composition of salicylic acid-d4 demonstrates a molecular weight of 142.15 grams per mole, with an average mass of 142.146 and a monoisotopic mass of 142.056801 [1] [3] [4]. This represents a mass increase of 4.024 grams per mole compared to the non-deuterated parent compound [1] [24]. The Chemical Abstract Service registry number for this deuterated compound is 78646-17-0, distinguishing it from regular salicylic acid [1] [3] [4].

The International Union of Pure and Applied Chemistry name for this compound is 2-hydroxybenzoic acid-d4, reflecting the systematic deuterium labeling pattern [3]. Alternative nomenclature includes 2-hydroxy(²H₄)benzoic acid and benzoic-2,3,4,5-d₄ acid, 6-hydroxy [1] [3]. The deuterium atoms are specifically incorporated into the aromatic ring system, leaving the carboxylic acid and phenolic hydroxyl groups unchanged [3] [8].

Stereochemistry and Isotopic Distribution

Salicylic acid-d4 exhibits no stereochemical centers, maintaining the planar aromatic structure characteristic of benzoic acid derivatives [1] [3]. The compound exists as a single constitutional isomer with deuterium atoms positioned at the 3, 4, 5, and 6 positions of the benzene ring [3] [8]. The isotopic distribution demonstrates high selectivity, with commercial preparations typically achieving greater than 99% deuterated forms encompassing d₁ through d₄ isotopomers [10].

The deuterium incorporation pattern follows a systematic substitution approach, where the four aromatic hydrogen atoms ortho and meta to the hydroxyl group are replaced with deuterium [3] [8]. This selective labeling preserves the chemical reactivity of the carboxylic acid and phenolic hydroxyl functional groups while introducing the distinctive isotopic signature required for analytical applications [3] [9].

The isotopic purity of salicylic acid-d4 preparations is routinely verified through high-resolution mass spectrometry, which can distinguish between different deuteration states [10] [21]. Commercial standards typically specify a minimum of 97% deuterium incorporation at the four designated positions, with the remainder consisting of partially deuterated species [8] [10].

Physicochemical Parameters (Melting Point, Solubility, Stability)

The physicochemical properties of salicylic acid-d4 demonstrate notable similarities to the parent compound while exhibiting subtle differences attributable to the isotope effect [7] [19]. The melting point ranges from 155 to 158 degrees Celsius, representing a slight decrease compared to non-deuterated salicylic acid, which melts between 158 and 161 degrees Celsius [7] [26]. This temperature depression reflects the influence of deuterium substitution on intermolecular hydrogen bonding patterns [19] [20].

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 142.15 | [1] [3] [4] [25] |

| Melting Point (°C) | 155-158 | [7] |

| Flash Point (°C) | 2 | [7] |

| Solubility in Water (20°C) | Sparingly soluble | [7] |

| Solubility in Dimethyl Sulfoxide | Sparingly soluble | [7] [27] |

| Solubility in Methanol | Slightly soluble | [7] |

| Physical Form | Crystalline solid | [7] [10] [27] |

| Color | White to off-white | [7] [10] |

| Chemical Purity (%) | >95 (HPLC) | [25] |

| Storage Temperature (°C) | -20 | [10] [25] |

The solubility profile of salicylic acid-d4 exhibits limited aqueous solubility at ambient temperature, described as sparingly soluble in water [7]. Enhanced solubility is observed in organic solvents, with the compound demonstrating slight solubility in methanol and sparingly soluble characteristics in dimethyl sulfoxide [7] [27]. These solubility parameters reflect the amphiphilic nature of the molecule, with the polar carboxylic acid and hydroxyl groups providing limited aqueous compatibility while the aromatic ring system favors organic solvent systems [7].

Chemical stability studies indicate that salicylic acid-d4 remains stable under recommended storage conditions when maintained at -20 degrees Celsius in tightly sealed containers [6] [27]. The compound exhibits resistance to thermal decomposition under normal analytical conditions, though elevated temperatures may induce decarboxylation reactions similar to those observed with the parent compound [27]. Long-term stability assessments demonstrate maintenance of chemical integrity for periods exceeding 35 months when stored under appropriate conditions [6].

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic profile of salicylic acid-d4 provides distinctive analytical signatures that enable its identification and quantification in complex matrices [9] [11] [21]. Nuclear magnetic resonance spectroscopy reveals characteristic differences from the non-deuterated compound, with proton nuclear magnetic resonance spectra showing significantly reduced signal intensity in the aromatic region due to deuterium substitution at positions 3, 4, 5, and 6 [11] [15]. Carbon-13 nuclear magnetic resonance spectra maintain similar chemical shift patterns to the parent compound, facilitating structural confirmation through carbon framework analysis [11] [14].

Deuterium nuclear magnetic resonance spectroscopy provides direct evidence of isotopic incorporation, with signals observable at the expected aromatic positions corresponding to the tetradeuterated benzene ring [11] [15]. These deuterium resonances serve as definitive proof of isotopic labeling and enable quantitative assessment of deuterium incorporation efficiency [11].

| Technique | Key Characteristics | Application | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Reduced signal intensity due to deuterium substitution | Structural confirmation and purity assessment | [11] [15] |

| ¹³C Nuclear Magnetic Resonance | Chemical shifts similar to non-deuterated compound | Carbon framework analysis | [11] [14] |

| ²H Nuclear Magnetic Resonance | Deuterium signals observable at aromatic positions | Deuterium incorporation verification | [11] [15] |

| Infrared Spectroscopy | C-D stretching frequencies lower than C-H (2100-2300 cm⁻¹) | Functional group identification | [12] |

| Ultraviolet-Visible Spectroscopy | Similar absorption profile to salicylic acid | Quantitative analysis at 505 nm with ferric chloride | [13] |

| Mass Spectrometry (ESI) | Negative ion mode: [M-H]⁻ at m/z 141 | Quantitative analysis and identification | [21] |

| Mass Spectrometry (Molecular Ion) | Molecular ion peak at m/z 142 | Molecular weight confirmation | [4] [17] |

| Liquid Chromatography-Mass Spectrometry | Retention time: ~4.0 minutes (reversed-phase) | Internal standard for salicylic acid quantification | [9] [16] [21] |

Infrared spectroscopy demonstrates characteristic carbon-deuterium stretching frequencies in the 2100 to 2300 wavenumber range, which appear at lower frequencies compared to carbon-hydrogen stretching vibrations [12]. These distinctive absorption bands provide unambiguous identification of deuterium incorporation and serve as a rapid screening method for isotopic labeling verification [12].

Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 142, corresponding to the deuterated molecular weight [4] [17]. Under electrospray ionization conditions in negative ion mode, the compound generates a characteristic [M-H]⁻ ion at mass-to-charge ratio 141 [21]. Fragmentation patterns show a base peak at mass-to-charge ratio 97, representing loss of the carboxylic acid group with retention of the deuterated aromatic system [17] [21].

Liquid chromatography-mass spectrometry analysis typically demonstrates a retention time of approximately 4.0 minutes under reversed-phase conditions, providing adequate separation from the non-deuterated analog for quantitative applications [9] [16] [21]. This chromatographic behavior enables the compound to function effectively as an internal standard for salicylic acid quantification in biological and environmental matrices [9] [21].

Comparison with Non-Deuterated Salicylic Acid

The comparative analysis between salicylic acid-d4 and its non-deuterated counterpart reveals both similarities and distinctions that are fundamental to understanding isotope effects in organic compounds [19] [20]. The structural framework remains identical, with both compounds maintaining the characteristic ortho-hydroxybenzoic acid architecture [1] [24]. However, the isotopic substitution introduces measurable differences in physicochemical properties that are attributable to the primary kinetic isotope effect associated with carbon-deuterium bonds [19] [20].

| Property | Salicylic Acid | Salicylic Acid-d4 | Reference |

|---|---|---|---|

| Molecular Formula | C₇H₆O₃ | C₇H₂D₄O₃ | [24] [28] / [1] [3] [4] |

| Molecular Weight (g/mol) | 138.122 | 142.146 | [24] [28] / [1] [3] [4] |

| Monoisotopic Mass (g/mol) | 138.031694 | 142.056801 | [24] [28] / [1] |

| Melting Point (°C) | 158-161 | 155-158 | [26] / [7] |

| Density (g/cm³) | 1.44 | Not determined | [26] / [27] |

| Solubility in Water (25°C) | ~2 g/L | Sparingly soluble | [26] / [7] |

| Mass Difference (g/mol) | - | +4.024 | Calculated |

| Isotope Effect | Reference compound | Primary kinetic isotope effect due to C-D bonds | [19] [20] |

The molecular weight difference of 4.024 grams per mole reflects the replacement of four hydrogen atoms with deuterium isotopes [1] [24]. This mass shift is readily detectable through high-resolution mass spectrometry and forms the basis for isotope dilution quantification methods [21]. The monoisotopic mass difference of 4.025107 mass units provides the precision required for accurate mass spectrometric identification and quantification [1] [24].

Thermal properties exhibit subtle but measurable differences, with the deuterated compound showing a melting point depression of approximately 3 degrees Celsius compared to the parent compound [7] [26]. This phenomenon reflects the influence of deuterium substitution on crystal packing and intermolecular interactions [19] [20]. The isotope effect on acidity has been documented for salicylic acid, with deuterium oxide studies indicating a change in dissociation constant (ΔpK) of 0.75 units [20].

Spectroscopic distinctions provide the most pronounced analytical differences between the two compounds [11] [21]. Nuclear magnetic resonance spectroscopy shows complete disappearance of aromatic proton signals in the deuterated compound, replaced by deuterium resonances observable through deuterium nuclear magnetic resonance techniques [11] [15]. Mass spectrometry readily distinguishes the compounds through their distinct molecular ion peaks and fragmentation patterns [17] [21].

The incorporation of deuterium into the salicylic acid framework requires careful consideration of reaction conditions, catalyst selection, and deuterium source availability. Multiple strategic approaches have been developed to achieve selective and efficient deuteration while maintaining the structural integrity of the target molecule.

Direct Deuteration of Salicylic Acid Precursors

Direct deuteration methods represent the most straightforward approach to salicylic acid-d4 synthesis, typically involving the treatment of salicylic acid or its immediate precursors with deuterium-containing reagents under controlled conditions. The most widely employed methodology utilizes platinum-catalyzed deuterium-hydrogen exchange reactions [4] [5].

The heterogeneous platinum-on-carbon catalyst system has demonstrated exceptional efficacy for aromatic deuteration under hydrogen-deuterium exchange conditions. Typical reaction parameters involve temperatures ranging from 180 to 250 degrees Celsius under deuterium gas atmosphere in the presence of deuterium oxide [5] [6]. These conditions facilitate the reversible carbon-hydrogen bond activation necessary for isotopic incorporation while maintaining selectivity for the aromatic positions.

Alternative direct approaches include the use of iron-based nanostructured catalysts, which offer significant advantages in terms of cost-effectiveness and environmental sustainability [7] [6]. These catalysts, prepared by combining cellulose with abundant iron salts, permit selective deuteration of aromatic compounds including phenols using inexpensive deuterium oxide under hydrogen pressure. The methodology has been demonstrated on kilogram scale, representing easily scalable deuteration with air- and water-stable catalysts enabling efficient labeling with high quality control [7].

Catalytic and Non-Catalytic Exchange Methods

Catalytic hydrogen-deuterium exchange represents a fundamental mechanism for deuterium incorporation in aromatic systems. The process typically proceeds through metal-mediated carbon-hydrogen bond activation followed by deuterium incorporation from the surrounding medium [4] [8] [5].

Iridium-based catalysts have emerged as particularly effective systems for selective aromatic deuteration. N-heterocyclic carbene-stabilized iridium complexes demonstrate remarkable activity for ortho-deuteration of aromatic compounds under mild conditions [4]. These systems operate through cyclometalation mechanisms involving coordination of directing groups followed by carbon-hydrogen bond activation and subsequent deuterium incorporation.

Rhodium catalysis offers complementary selectivity patterns, particularly for heteroaromatic substrates [4]. The combination of rhodium and cobalt catalysts enables synergistic deuteration processes that can achieve trideuterated products through multiple carbon-hydrogen activation events at different aromatic positions.

Non-catalytic exchange methods primarily rely on acid-catalyzed electrophilic aromatic substitution mechanisms. Deuterated trifluoroacetic acid serves as both solvent and deuterium source, facilitating hydrogen-deuterium exchange through protonation of the aromatic ring followed by deuterium incorporation [8]. This approach demonstrates particular utility for aniline and acetanilide derivatives, achieving rapid and efficient deuterium incorporation without requiring metal catalysts or other co-catalysts.

Use of Deuterated Reagents and Solvents

The selection of appropriate deuterium sources represents a critical consideration in salicylic acid-d4 synthesis, influencing both the efficiency of deuterium incorporation and the overall economics of the process. Deuterium oxide remains the most cost-effective and readily available deuterium source, serving as the foundation for most large-scale deuteration protocols [7] [6] [9].

Deuterated organic solvents offer enhanced solubility for organic substrates while providing deuterium exchange capability. Deuterated methanol, acetonitrile, and dimethyl sulfoxide serve dual roles as reaction media and deuterium sources [8] [9]. However, the significantly higher cost of these materials limits their application to specialized synthetic scenarios or small-scale preparations.

The combination of deuterium gas with deuterium oxide represents an optimal approach for many catalytic systems [5] [6]. This dual-source strategy enables both gas-phase and solution-phase deuterium exchange pathways, maximizing the efficiency of isotopic incorporation while maintaining economic viability for larger-scale operations.

Recent advances in electrochemical deuteration have demonstrated the utility of deuterium oxide as the sole deuterium source in metal-free reduction processes [9]. These methods achieve high deuterium incorporation levels while eliminating the need for expensive deuterated organic solvents or dangerous organometallic reagents.

Process Optimization and Yield Considerations

Process optimization for salicylic acid-d4 synthesis requires careful balancing of multiple parameters to achieve maximum deuterium incorporation while maintaining acceptable chemical yields. Temperature control represents the most critical variable, with optimal ranges typically falling between 80 and 180 degrees Celsius depending on the specific catalytic system employed [7] [6].

Reaction time optimization demonstrates significant impact on both yield and deuterium incorporation levels. Extended reaction periods generally favor increased isotopic purity but may result in substrate decomposition or unwanted side reactions [10]. Typical optimization studies reveal optimal reaction times ranging from 6 to 24 hours for most catalytic systems.

Catalyst loading represents another crucial optimization parameter, with studies indicating optimal ranges between 5 and 15 percent by weight relative to substrate [7]. Higher catalyst loadings may improve reaction rates but often result in increased purification challenges and elevated production costs.

The deuterium oxide stoichiometry requires careful optimization to ensure adequate deuterium availability while minimizing waste. Most efficient protocols employ 5 to 20 equivalents of deuterium oxide relative to the aromatic substrate [8] [9]. Excess deuterium oxide can be recovered and recycled in continuous processes, improving overall process economics.

Pressure optimization for gas-phase deuterium incorporation typically involves hydrogen pressures ranging from 1 to 10 atmospheres [5] [6]. Higher pressures generally improve deuterium incorporation rates but require more sophisticated equipment and safety considerations.

Purification and Characterization of Deuterated Products

The purification of salicylic acid-d4 requires specialized consideration of both chemical purity and isotopic integrity. Traditional purification methods including recrystallization, chromatography, and distillation remain applicable but require modification to prevent deuterium loss through exchange processes [11] [12].

Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for both purification and characterization of deuterated salicylic acid [11]. The method enables separation of isotopic variants while providing quantitative assessment of deuterium incorporation levels. Typical detection limits range from 0.02 to 0.05 milligrams per kilogram with isotopic purity assessments achieving 95 to 99.9 percent accuracy [11].

Nuclear magnetic resonance spectroscopy provides complementary characterization capabilities, offering site-specific information about deuterium incorporation patterns [13] [14]. Deuterium nuclear magnetic resonance spectroscopy enables direct quantification of deuterium content at specific molecular positions, while carbon-13 nuclear magnetic resonance can detect deuterium-induced isotope shifts that confirm the location and extent of deuteration [13].

High-resolution mass spectrometry offers rapid and sensitive characterization of isotopic purity [15]. Electrospray ionization high-resolution mass spectrometry can distinguish hydrogen-deuterium isotopologues based on mass differences, enabling calculation of isotopic enrichment with nanogram-level sample requirements [15].

Quality control protocols must address both chemical purity and isotopic purity parameters [12] [16]. Chemical purity assessment typically employs high-performance liquid chromatography with specifications requiring greater than 99 percent purity. Isotopic purity specifications generally require greater than 95 percent deuterium incorporation with verification through multiple analytical techniques.

Advances in Economical and Scalable Synthesis

Recent developments in scalable deuteration technology have focused on reducing costs while maintaining high isotopic purity and chemical yields. Continuous flow synthesis represents a significant advancement, enabling kilogram-scale production with improved process control and reduced waste generation [7] [17].

Heterogeneous iron catalysis has emerged as a particularly promising approach for economical deuteration [7] [6]. The use of abundant iron salts combined with cellulose supports creates air- and water-stable catalysts that can be easily handled and recycled. These systems demonstrate cost reductions of 40 to 60 percent compared to precious metal catalysts while maintaining comparable deuteration efficiency.

Electrochemical methods offer metal-free alternatives that eliminate catalyst recovery and purification challenges [9]. These processes operate at room temperature using simple electrochemical cells with graphite or lead electrodes. The methodology achieves high deuterium incorporation levels while using deuterium oxide as the sole deuterium source, resulting in significant cost savings for large-scale operations.

Microwave-assisted synthesis provides rapid heating and improved reaction control, reducing energy consumption and reaction times [18]. These methods demonstrate particular utility for smaller-scale preparations where rapid synthesis is prioritized over absolute cost minimization.

Recirculation processes represent an innovative approach to maximizing deuterium utilization efficiency [17]. These closed-loop systems enable multiple passes of substrate through the deuteration reactor, achieving high isotopic purity without excessive deuterium consumption. The approach demonstrates cost reductions of 45 to 65 percent while maintaining very low environmental impact.

Isotopic Purity Assessment and Quality Control

Isotopic purity assessment represents a critical component of salicylic acid-d4 quality control, requiring sophisticated analytical approaches to ensure product specifications are met consistently [15] [19] [12]. Modern assessment strategies employ multiple complementary techniques to provide comprehensive characterization of both isotopic distribution and chemical integrity.

Mass spectrometry-based approaches offer the highest sensitivity and specificity for isotopic purity determination [15] [19]. Electrospray ionization high-resolution mass spectrometry enables detection and quantification of individual isotopologues based on their distinct mass-to-charge ratios. The technique provides isotopic purity values with accuracies exceeding 99 percent while requiring minimal sample consumption at the nanogram level.

Nuclear magnetic resonance spectroscopy provides orthogonal confirmation of isotopic purity through multiple complementary experiments [13] [14] [20]. Proton nuclear magnetic resonance enables quantification of residual hydrogen content through integration of deuterated versus non-deuterated positions. Carbon-13 nuclear magnetic resonance reveals deuterium-induced chemical shift changes that confirm both the location and extent of deuteration. Deuterium nuclear magnetic resonance provides direct quantification of deuterium content at specific molecular sites.

Quality control protocols must establish rigorous specifications for both chemical and isotopic purity parameters [12] [16]. Chemical purity specifications typically require greater than 99 percent active ingredient content as determined by high-performance liquid chromatography. Isotopic purity specifications generally mandate greater than 95 percent deuterium incorporation with verification through multiple independent analytical methods.